![molecular formula C29H24Cl3N3O2S2 B3404461 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide hydrochloride CAS No. 1216749-78-8](/img/structure/B3404461.png)
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide hydrochloride
Description
This compound is a synthetic small molecule featuring a benzothiazole-thienopyridine core conjugated with a 2,4-dichlorophenoxyacetamide moiety.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23Cl2N3O2S2.ClH/c30-19-10-11-23(21(31)14-19)36-17-26(35)33-29-27(28-32-22-8-4-5-9-24(22)37-28)20-12-13-34(16-25(20)38-29)15-18-6-2-1-3-7-18;/h1-11,14H,12-13,15-17H2,(H,33,35);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDVHDHUDHTOLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Cl3N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide hydrochloride is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes multiple heterocyclic rings, specifically benzo[d]thiazole and thieno[2,3-c]pyridine. Its molecular formula is with a molecular weight of 681.3 g/mol. This structural complexity contributes to its diverse biological activities.
Property | Value |
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Molecular Formula | |
Molecular Weight | 681.3 g/mol |
CAS Number | 1216424-65-5 |
Research indicates that this compound interacts with various biological targets, including enzymes involved in DNA repair and cellular signaling pathways. It has been shown to inhibit the activity of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the base excision repair pathway.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits low micromolar activity against APE1, comparable to other known inhibitors. It also enhances the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of apurinic sites in treated cells .
Anticancer Activity
The compound has shown promising results in various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa cells and enhance the efficacy of chemotherapeutic agents by targeting DNA repair mechanisms .
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
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APE1 Inhibition | Low µM inhibition in vitro | , |
Cytotoxicity | Potentiates effects of MMS and TMZ | |
Anticancer | Induces apoptosis in HeLa cells |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the compound's structure can influence its biological activity. Variations in substituents on the benzothiazole or thieno[2,3-c]pyridine rings can enhance or reduce potency against specific targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups significantly increases APE1 inhibitory activity.
- Ring Modifications : Alterations to the tetrahydrothieno structure can lead to improved pharmacokinetic profiles.
- Functional Group Influence : The introduction of different functional groups (e.g., amides) can enhance solubility and bioavailability.
Case Study 1: Inhibition of APE1
A focused study evaluated the compound's ability to inhibit APE1 in vitro, revealing an IC50 value in the low micromolar range. This study utilized both purified enzyme assays and whole-cell extract assays from HeLa cells, confirming its potential as an effective APE1 inhibitor .
Case Study 2: Combination Therapy
Another investigation explored the use of this compound in combination with standard chemotherapeutics. Results indicated that co-treatment with MMS led to a synergistic effect, significantly improving cell death rates compared to either agent alone.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Benzyl vs. Isopropyl Substitutions
A closely related analog, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3), replaces the benzyl group with an isopropyl moiety . Key differences include:
- APE1 Inhibition: Compound 3 inhibits APE1 with IC₅₀ values in the low µM range (exact data unspecified in evidence), while the target compound’s dichlorophenoxy group may enhance binding via hydrophobic interactions or halogen bonding .
Acetamide Substituent Variations
The European Patent (EP3348550A1) discloses analogs with trifluoromethylbenzothiazole cores and acetamide substituents like methoxy- or trimethoxyphenyl groups . Comparatively:
- 2,4-Dichlorophenoxy vs. Methoxy Groups: The dichlorophenoxy group in the target compound introduces electronegative chlorine atoms, which may improve DNA intercalation or enzyme active-site binding compared to methoxy groups, which rely on hydrogen bonding .
- Solubility and Stability : Trifluoromethyl groups in patent compounds could enhance metabolic stability but reduce solubility, whereas the hydrochloride salt of the target compound likely improves aqueous solubility .
Pharmacokinetic and Therapeutic Implications
- Brain Exposure : Compound 3 demonstrated favorable brain tissue exposure in mice, suggesting the benzyl-substituted target compound may achieve similar or enhanced distribution .
- Synergy with Alkylating Agents: Both compounds enhance the cytotoxicity of temozolomide (a glioma chemotherapy agent), but the target compound’s dichlorophenoxy group may confer broader efficacy in APE1-overexpressing tumors .
Table 1: Structural and Functional Comparison
Table 2: Therapeutic Relevance in Gliomas
Mechanistic Insights from Structural Analysis
- NMR Profiling: Comparative NMR studies (e.g., ) suggest that substituents in regions A (positions 39–44) and B (29–36) alter chemical environments, directly impacting binding . The dichlorophenoxy group in the target compound likely occupies a distinct region compared to methoxy or unsubstituted analogs, modulating APE1 interaction.
- Lumping Strategy: Similar core structures (e.g., benzothiazole-thienopyridine) allow grouping with analogs for property prediction, but substituents like dichlorophenoxy necessitate individualized profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.